Cas no 899735-96-7 ((2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide structure
899735-96-7 structure
商品名:(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide
CAS番号:899735-96-7
MF:C20H14FN3OS2
メガワット:395.473064899445
CID:5495041

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • 2-Propenamide, N-(6-fluoro-2-benzothiazolyl)-N-(2-pyridinylmethyl)-3-(2-thienyl)-
    • (2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide
    • インチ: 1S/C20H14FN3OS2/c21-14-6-8-17-18(12-14)27-20(23-17)24(13-15-4-1-2-10-22-15)19(25)9-7-16-5-3-11-26-16/h1-12H,13H2
    • InChIKey: BGAWRZJVVSHHDY-UHFFFAOYSA-N
    • ほほえんだ: C(N(C1=NC2=CC=C(F)C=C2S1)CC1=NC=CC=C1)(=O)C=CC1SC=CC=1

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2738-1425-20μmol
(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
899735-96-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2738-1425-5mg
(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
899735-96-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2738-1425-5μmol
(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
899735-96-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2738-1425-25mg
(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
899735-96-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2738-1425-2μmol
(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
899735-96-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2738-1425-100mg
(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
899735-96-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2738-1425-4mg
(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
899735-96-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2738-1425-1mg
(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
899735-96-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2738-1425-50mg
(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
899735-96-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2738-1425-3mg
(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
899735-96-7 90%+
3mg
$63.0 2023-05-16

(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 関連文献

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(2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamideに関する追加情報

Chemical Compound CAS No 899735-96-7: (2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide

The compound with CAS No 899735-96-7, known as (2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzothiazole ring system, a pyridine moiety, and a thiophene group, all interconnected through an amide functional group. The presence of these diverse structural elements contributes to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The fluorine substitution at the 6-position of the benzothiazole ring in this compound is a strategic modification that enhances its pharmacokinetic properties, such as bioavailability and metabolic stability. Fluorine, being an electron-withdrawing group, also plays a crucial role in modulating the electronic characteristics of the molecule, which can influence its interaction with biological targets.

The pyridine moiety in the structure introduces additional aromaticity and rigidity to the molecule. Pyridine rings are known for their ability to form hydrogen bonds and participate in π–π interactions, which are essential for molecular recognition in biological systems. This feature makes the compound a promising candidate for use in supramolecular chemistry and the design of self-assembling materials.

The thiophene group attached to the propenamide chain adds another layer of complexity to the molecule. Thiophene is a heterocyclic aromatic compound with unique electronic properties that can enhance the compound's ability to act as a semiconductor or a light-emitting material. Recent advancements in organic electronics have underscored the potential of thiophene-containing compounds in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

The amide functional group in this compound serves as a versatile linker that can facilitate interactions with various biological molecules. Amides are known for their ability to form hydrogen bonds, which are critical for binding to proteins and nucleic acids. This property makes the compound an attractive candidate for use in peptide synthesis and drug delivery systems.

From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions that highlight modern organic synthesis techniques. The synthesis begins with the preparation of the benzothiazole core through condensation reactions involving o-aminothiophenol and aldehydes or ketones. Subsequent fluorination at the 6-position is achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution methods, depending on the directing effects of existing substituents.

The introduction of the pyridine moiety typically involves cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination. These reactions allow for precise control over regiochemistry and stereochemistry, ensuring high yields and purity of intermediates. The thiophene group is introduced through either direct arylation or via Sonogashira coupling reactions, depending on the availability of appropriate precursors.

Finally, the amide bond formation is achieved through peptide coupling reagents such as HATU or EDCl/HOBt systems. These reagents facilitate efficient coupling between carboxylic acids and amines under mild conditions, making them ideal for constructing complex molecules like this one.

In terms of applications, this compound has shown potential in several areas. In medicinal chemistry, it has been evaluated for its ability to inhibit key enzymes involved in inflammatory pathways. Initial assays indicate that it exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent.

In materials science, researchers have explored its use as a building block for constructing self-assembled monolayers (SAMs). The combination of aromatic rings and functional groups allows for strong intermolecular interactions, leading to stable SAMs with potential applications in sensor technology and surface modification.

Moreover, recent studies have focused on its electronic properties for use in organic electronics. The molecule's ability to undergo charge transfer upon excitation makes it a candidate for light-harvesting materials in solar cells. Preliminary photovoltaic measurements demonstrate moderate efficiency under simulated sunlight conditions.

From an environmental standpoint, understanding the fate and transport of this compound is crucial for assessing its potential impact on ecosystems. Studies have shown that it undergoes slow degradation under aerobic conditions due to its stable aromatic framework. However, further research is needed to evaluate its bioaccumulation potential and toxicity profile.

In conclusion, CAS No 899735-96-7 represents a multifaceted organic compound with diverse structural features that confer it with unique chemical properties. Its applications span across medicinal chemistry, materials science, and organic electronics, making it an intriguing subject for further investigation. As research continues to uncover new insights into its behavior and functionality, this compound holds promise for advancing various fields within chemistry and beyond.

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